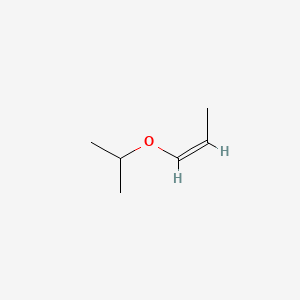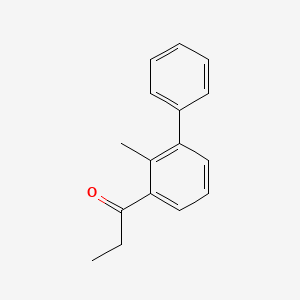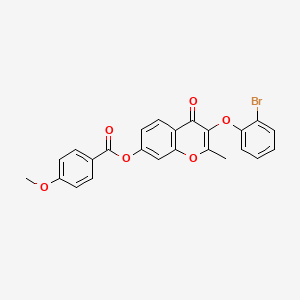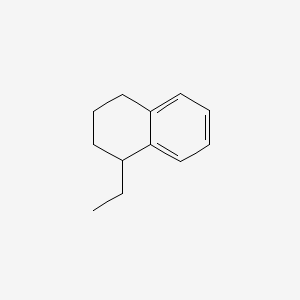
cis-1-Propenyl isopropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Propenyl isopropyl ether: is an organic compound with the molecular formula C6H12O. It is an ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structural configuration, where the propenyl group is in the cis configuration relative to the isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propenyl isopropyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers like this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control.
Análisis De Reacciones Químicas
Types of Reactions:
Acidic Cleavage: Ethers, including cis-1-Propenyl isopropyl ether, can undergo cleavage of the C–O bond using strong acids like HBr or HI.
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions, making them stable solvents in various chemical reactions.
Common Reagents and Conditions:
Acidic Cleavage: Reagents such as HBr or HI are used under acidic conditions to cleave the ether bond.
Oxidation and Reduction: Ethers are stable under most oxidative and reductive conditions, but strong oxidizing agents can potentially break the ether bond.
Major Products:
Acidic Cleavage: The major products are typically an alcohol and an alkyl halide.
Aplicaciones Científicas De Investigación
Chemistry: cis-1-Propenyl isopropyl ether is used as a solvent in various organic reactions due to its stability and low reactivity under standard conditions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and other materials where a stable, non-reactive solvent is required .
Mecanismo De Acción
The primary mechanism of action for cis-1-Propenyl isopropyl ether involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating various chemical reactions. The molecular targets and pathways are primarily related to its physical properties rather than specific biochemical interactions .
Comparación Con Compuestos Similares
Diethyl Ether: Another common ether with similar solvent properties but different structural configuration.
Methyl tert-Butyl Ether (MTBE): Used as a gasoline additive, it has different industrial applications compared to cis-1-Propenyl isopropyl ether.
Uniqueness: this compound’s unique cis configuration provides distinct physical and chemical properties, such as boiling point and solubility, which can be advantageous in specific applications .
Propiedades
Número CAS |
4188-64-1 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(Z)-1-propan-2-yloxyprop-1-ene |
InChI |
InChI=1S/C6H12O/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4- |
Clave InChI |
PLGKZYGGZOMZHL-PLNGDYQASA-N |
SMILES isomérico |
C/C=C\OC(C)C |
SMILES canónico |
CC=COC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)

![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)

![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)

![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)

